molecular formula C18H16N2O2S B2614398 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate CAS No. 1396843-32-5

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate

Cat. No.: B2614398
CAS No.: 1396843-32-5
M. Wt: 324.4
InChI Key: UPUGDPZDVAUIAS-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate is a synthetic heterocyclic compound featuring a benzothiazole core linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) esterified with 2-methylbenzoic acid. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 2-methylbenzoate ester group may influence lipophilicity and metabolic stability, critical factors in drug design .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-6-2-3-7-14(12)17(21)22-13-10-20(11-13)18-19-15-8-4-5-9-16(15)23-18/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUGDPZDVAUIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced through cyclization reactions involving appropriate precursors. Finally, the esterification of the azetidine derivative with 2-methylbenzoic acid yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of potential derivatives .

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may enhance the compound’s binding affinity or specificity for these targets. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Azetidine vs. Piperazine Linkers

The azetidine ring in the target compound confers greater steric constraint compared to the six-membered piperazine rings in compounds like 5i and 13 . This rigidity may enhance binding affinity to compact enzyme active sites but could reduce solubility due to decreased conformational flexibility.

Ester vs. Ketone/Thiourea Functional Groups

The 2-methylbenzoate ester group distinguishes the target compound from analogs like 8e (ketone) and 3b (thiourea). Esters generally exhibit higher metabolic lability than ketones, which may shorten biological half-life . In contrast, thioureas (e.g., 3b ) often improve antimicrobial potency by facilitating hydrogen bonding with bacterial targets .

Electron-Donating vs. Electron-Withdrawing Substituents

The methyl group in the target compound’s benzoate moiety is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl in 3b ). Electron-withdrawing substituents are associated with enhanced antimicrobial activity in oxadiazinane-thiones, suggesting the target compound may require structural optimization for similar efficacy .

Antimicrobial Activity

Compounds with sulfur-containing moieties (e.g., thioureas in 3b) show superior activity against S. aureus (MIC: 3.12 µg/mL) compared to non-sulfur analogs .

Enzyme Inhibition

Benzothiazole-ureas (CK1 Inhibitors ) achieve sub-micromolar IC₅₀ values, attributed to optimal hydrogen bonding via urea linkages . The ester group in the target compound may offer weaker interactions, necessitating evaluation against kinase targets.

Anti-inflammatory Potential

Ketone derivatives like 8e inhibit PGE2 production (IC₅₀: 10–50 µM), likely through hydrophobic interactions with cyclooxygenase isoforms . The target compound’s benzoate group could mimic these interactions but requires empirical validation.

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzo[d]thiazole moiety attached to an azetidine ring and a 2-methylbenzoate group. This configuration is significant as it influences the compound's interaction with biological targets.

Structural Formula

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate exhibit notable antimicrobial properties. For instance, studies on benzothiazole derivatives have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro. For example, research demonstrated that certain benzothiazole derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been documented. For instance, compounds with similar structures have been reported as effective inhibitors of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. This inhibition can lead to enhanced intracellular signaling and potential therapeutic effects in conditions such as depression and anxiety.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including those structurally related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
Benzothiazole Derivative A10Staphylococcus aureus
Benzothiazole Derivative B25Escherichia coli

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could reduce viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported at approximately 15 µM for breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Study 3: Enzyme Inhibition

Research focused on the inhibition of PDE enzymes showed that compounds related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate could inhibit PDE10A with an IC50 value of approximately 30 nM, indicating strong potential for treating neurological disorders.

Q & A

Basic Synthesis and Characterization

Q1: What are the common synthetic routes for preparing 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate, and how can reaction conditions be optimized? A: The compound is typically synthesized via a multi-step approach:

  • Step 1: Preparation of the benzothiazole core using cyclocondensation reactions, as demonstrated in benzo[d]thiazol-2-amine derivatives (e.g., reacting 2-benzothiazolyl guanidine with trifluoroalkenones) .
  • Step 2: Functionalization of the azetidine ring, often through nucleophilic substitution or esterification. For example, coupling 2-methylbenzoic acid to the azetidin-3-ol intermediate using DCC/DMAP or other activating agents.
  • Optimization: Key parameters include solvent polarity (e.g., chloroform for reflux), temperature control (80–100°C), and catalytic bases (e.g., triethylamine). Yields can be improved by monitoring reaction progress via TLC or HPLC .

Advanced Structural Analysis

Q2: How can researchers resolve contradictions in reported crystallographic data for benzothiazole-azetidine hybrids? A: Discrepancies in bond angles or packing motifs often arise from polymorphic variations or solvent inclusion. To address this:

  • X-ray diffraction (XRD): Perform single-crystal XRD to confirm the triclinic or monoclinic space group (e.g., P1 in ) and compare hydrogen-bonding patterns (e.g., N–H⋯N and C–H⋯O interactions) .
  • Computational validation: Use density functional theory (DFT) to optimize geometries and compare calculated vs. experimental bond lengths. Discrepancies >0.05 Å may indicate crystallization artifacts .

Biological Activity Profiling

Q3: What methodological approaches are recommended for evaluating the anticancer potential of this compound? A:

  • In vitro assays: Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
  • Mechanistic studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Molecular docking can predict interactions with targets like tubulin or topoisomerase II, leveraging structural data from benzothiazole derivatives .

Physicochemical Property Determination

Q4: How can researchers determine solubility and stability under physiological conditions? A:

  • Solubility: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2), followed by HPLC quantification. For poor solubility, consider co-solvents (e.g., DMSO <1%) or lipid-based formulations .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolytic stability of the ester group is critical; adjust pH or use prodrug strategies if degradation exceeds 10% .

Data Contradiction Analysis

Q5: How should researchers address conflicting reports on the reactivity of the benzothiazole moiety in nucleophilic substitutions? A: Contradictions often stem from electronic effects of substituents. For example:

  • Electron-withdrawing groups (EWGs): Meta-substituents (e.g., -NO2) reduce nucleophilicity at the thiazole sulfur, requiring harsher conditions (e.g., K2CO3 in DMF at 120°C).
  • Electron-donating groups (EDGs): Para-methoxy groups enhance reactivity, enabling room-temperature reactions. Validate via comparative kinetics (e.g., monitoring by ¹H NMR) .

Advanced Mechanistic Studies

Q6: What techniques are suitable for elucidating the mechanism of action in enzyme inhibition? A:

  • Enzyme assays: Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) to measure inhibition constants (Ki).
  • Surface plasmon resonance (SPR): Quantify binding affinity (KD) between the compound and target enzymes.
  • Mass spectrometry (MS): Identify covalent adducts (e.g., disulfide bridges with cysteine residues) to confirm irreversible inhibition .

Toxicity and Safety Profiling

Q7: What protocols are recommended for assessing in vitro toxicity? A:

  • Hepatotoxicity: Use primary hepatocytes or HepG2 cells, measuring ALT/AST release.
  • Genotoxicity: Perform Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
  • Reference standards: Follow OECD Guidelines 471 and 487, ensuring compliance with GHS hazard classifications (e.g., acute toxicity Category 4) .

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